molecular formula C10H13ClN2O5 B1605289 2'-Chlorothymidine CAS No. 54898-34-9

2'-Chlorothymidine

Cat. No. B1605289
CAS RN: 54898-34-9
M. Wt: 276.67 g/mol
InChI Key: WQMQACLYZYXSDZ-UHFFFAOYSA-N
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Description

2’-Chlorothymidine is a thymidine analogue . Analogs of this series have insertional activity towards replicated DNA . They can be used to label cells and track DNA synthesis .


Synthesis Analysis

The synthesis of 2’-Chlorothymidine involves the reaction of 2,2’-anhydro-5-methyluridine with hydrogen chloride in N,N-dimethyl acetamide at 60°C for 5 hours . The reaction mixture is then distilled off under reduced pressure, and the residue is added with water and beaten for 1 hour at 50°C. The mixture is cooled to room temperature, filtered, and the solid is collected .


Molecular Structure Analysis

The molecular formula of 2’-Chlorothymidine is C10H13ClN2O5 . Its average mass is 276.674 Da and its mono-isotopic mass is 276.051300 Da .


Chemical Reactions Analysis

The chemical reactions involving 2’-Chlorothymidine are primarily related to its role as a thymidine analogue. It has insertional activity towards replicated DNA, which means it can be incorporated into DNA during replication .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Chlorothymidine are closely related to its molecular structure. As a thymidine analogue, it shares many of the properties of thymidine, including its ability to be incorporated into DNA .

Scientific Research Applications

Radiation Response Modification

2'-Chlorothymidine (2'-Cl-TdR) has been studied for its effects on cell killing induced by X-rays and ultraviolet (UV) light. In experiments involving Chinese hamster V-79 cells, both 2'-Cl-TdR and its parent compound, thymidine, were found to enhance the killing efficiency of X-rays and UV light. This enhancement was dependent on the presence of thymidine kinase, suggesting the importance of phosphorylation in the radiation response mechanism. The unique effect of 2'-Cl-TdR, independent of phosphorylation, indicates a distinct mechanism of action (Murai, Kubo, Kuwabara, Itoh, Yoshii, & Sato, 1985).

Genotoxicity in Water Treatment

2-Chloropyridine (2-CPY), a related compound, has been identified in water treatment processes and its genotoxicity has been investigated. Studies on the effects of UV irradiation on 2-CPY solutions reveal that the treatment generates genotoxic products, emphasizing the need for understanding the consequences of water treatment processes on compound toxicity (Vlastos, Skoutelis, Theodoridis, Stapleton, & Papadaki, 2010).

Thermostabilization of tRNA

Research on 2-Thioribothymidine (s2T), a modification of 2'-chlorothymidine found in tRNAs of extreme thermophilic microorganisms, demonstrates its role in thermostabilizing the three-dimensional structure of tRNA. The sulfur atom of s2T in tRNA, derived from cysteine or sulfate, contributes to the thermal adaptation of protein synthesis in these organisms. This research highlights the significance of modified nucleosides in the stability and function of RNA in extreme conditions (Shigi, Suzuki, Terada, Shirouzu, Yokoyama, & Watanabe, 2006).

Conformational Stability in Thermophile tRNAs

The conformational stability of 2-thioribothymidine in tRNAs from thermophiles has been studied using CD and NMR techniques. The findings suggest that the modified nucleoside has an inherent stability in its 3′-endo-gg-anti form, which likely contributes to the overall thermostability of tRNA in thermophilic organisms (Watanabe, Yokoyama, Hansske, Kasai, & Miyazawa, 1979).

Photochemical Reactions and Free Radical Formation

Studies on the photochemical reactions of 2'-chlorothymidine have provided insights into the formation of free radicals. The reactions of hydrated electrons with 2'-chlorothymidine were examined, revealing the generation of free radicals at specific positions of the molecule. This research contributes to the understanding of the photochemical behavior of halogenated nucleosides and their potential biological implications (Kuwabara, Yoshii, & Itoh, 1983).

Mechanism of Action

2’-Chlorothymidine, being a thymidine analogue, can be incorporated into DNA during replication. This property allows it to be used to label cells and track DNA synthesis .

Future Directions

The future directions of 2’-Chlorothymidine research could involve further exploration of its properties and potential applications. For example, its ability to label cells and track DNA synthesis could be useful in various fields of biological research .

Relevant Papers

  • “Effects of 2′-Chlorothymidine on Chinese Hamster Cells Irradiated” discusses the effects of 2’-Chlorothymidine on cell killing induced by X and UV-irradiation .
  • “Therapeutic peptides: current applications and future directions” discusses the current applications and future directions of therapeutic peptides .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMQACLYZYXSDZ-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chlorothymidine

CAS RN

54898-34-9
Record name 2'-Chlorothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054898349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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